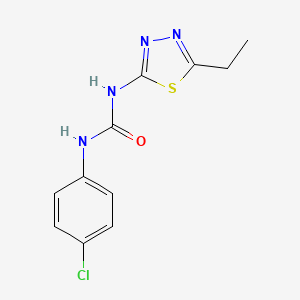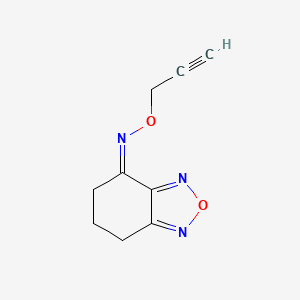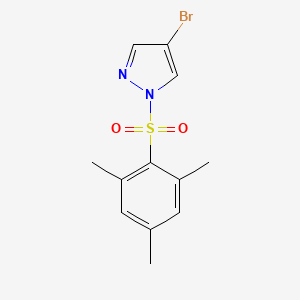![molecular formula C16H16N2O5S B5780094 N-1,3-benzodioxol-5-yl-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5780094.png)
N-1,3-benzodioxol-5-yl-2-[methyl(methylsulfonyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1,3-benzodioxol-5-yl-2-[methyl(methylsulfonyl)amino]benzamide, commonly known as BMD-494, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications. BMD-494 is a selective inhibitor of the E3 ubiquitin ligase, RNF5, which plays a crucial role in the regulation of various cellular processes, including protein degradation, immune response, and cell signaling.
Mechanism of Action
BMD-494 exerts its pharmacological effects by selectively inhibiting RNF5, an E3 ubiquitin ligase that plays a crucial role in the regulation of various cellular processes, including protein degradation, immune response, and cell signaling. RNF5 has been implicated in the pathogenesis of various diseases, including neurodegenerative diseases, cancer, and diabetes. By inhibiting RNF5, BMD-494 can modulate the activity of various proteins and signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects
BMD-494 has been shown to have various biochemical and physiological effects in preclinical models. It has been found to reduce inflammation and oxidative stress in the brain, leading to neuroprotection in animal models of neurodegenerative diseases. BMD-494 has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, BMD-494 has been found to improve glucose metabolism and insulin sensitivity in animal models of type 2 diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of BMD-494 is its selective inhibition of RNF5, which allows for the modulation of specific signaling pathways and cellular processes. Additionally, BMD-494 has been shown to have low toxicity and good pharmacokinetic properties, making it a promising drug candidate for further development. However, the limitations of BMD-494 include its limited solubility in aqueous solutions, which can make it challenging to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for BMD-494.
Future Directions
There are several potential future directions for the study of BMD-494. One area of research could focus on the development of novel formulations or delivery methods to improve the solubility and bioavailability of BMD-494. Additionally, further studies are needed to elucidate the specific signaling pathways and cellular processes that are modulated by BMD-494. This could lead to the identification of new therapeutic targets and the development of more effective treatments for various diseases. Finally, clinical trials are needed to evaluate the safety and efficacy of BMD-494 in humans, which could pave the way for its approval as a therapeutic agent.
Synthesis Methods
The synthesis method of BMD-494 involves a series of chemical reactions, starting from commercially available starting materials. The first step involves the condensation of 3,4-methylenedioxybenzaldehyde with methylsulfonyl chloride to form 3,4-methylenedioxybenzyl methyl sulfone. This intermediate is then reacted with 4-aminobenzamide in the presence of a catalyst to form BMD-494. The final product is purified using column chromatography, and its purity is confirmed using spectroscopic techniques.
Scientific Research Applications
BMD-494 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and neuroprotective effects in various preclinical models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. BMD-494 has also been found to have anti-tumor activity in various cancer cell lines and animal models. Additionally, BMD-494 has been shown to have a beneficial effect on glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of type 2 diabetes.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[methyl(methylsulfonyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-18(24(2,20)21)13-6-4-3-5-12(13)16(19)17-11-7-8-14-15(9-11)23-10-22-14/h3-9H,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVWVNFEVDHXHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-1,3-benzodioxol-5-yl-2-[methyl(methylsulfonyl)amino]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amino]methyl}-5-methoxyphenol](/img/structure/B5780030.png)


![methyl 2-[(anilinocarbonothioyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5780047.png)


![N-(2-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5780069.png)
![2-({4-ethyl-5-[(2-methyl-1H-indol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5780072.png)

![2-methyl-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5780085.png)
![benzyl [(5-methoxy-1H-benzimidazol-2-yl)thio]acetate](/img/structure/B5780111.png)
![4-bromo-N-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B5780119.png)
![N-(3-chloro-4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5780121.png)